Cas no 857402-63-2 (Retaspimycin hydrochloride)

Retaspimycin hydrochloride structure
Retaspimycin hydrochloride structure
商品名:Retaspimycin hydrochloride
CAS番号:857402-63-2
MF:C31H45N3O8.HCl
メガワット:624.16524
CID:834443
PubChem ID:11685945

Retaspimycin hydrochloride 化学的及び物理的性質

名前と識別子

    • Retaspimycin hydrochloride
    • IP 504
    • IPI-504
    • Retaspimycin (Hydrochloride)
    • IPI504
    • Unii-928Q33Q049
    • GELDANAMYCIN, 18,21-DIDEHYDRO-17-DEMETHOXY-18,21-DIDEOXO-18,21-DIHYDROXY-17-(2- PROPENYLAMINO)-, MONOHYDROCHLORIDE
    • Retaspimycin hydrochloride [USAN]
    • HY-10210
    • CS-0652
    • RETASPIMYCIN HYDROCHLORIDE [WHO-DD]
    • 17-allyl-aminogeldanamycin
    • [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
    • 17-(allylamino)-17-demethoxy-geldanamycin
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-Trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18(22),19-hexen-9-yl carbamate hydrochloride
    • 17-Allylamino-17-demethoxygeldanamycin (hydrochloride)
    • 857402-63-2 (HCl)
    • OIRUWDYJGMHDHJ-AFXVCOSJSA-N
    • Geldanamycin, 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-, monohydrochloride
    • retaspimycin monohydrochloride
    • 928Q33Q049
    • CHEMBL377559
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
    • Q27139829
    • Retaspimycin HCl
    • 857402-63-2
    • CHEBI:71956
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-TRIHYDROXY-8,14-DIMETHOXY-4,10,12,16- TETRAMETHYL-3-OXO-19-(PROP-2-ENYLAMINO)-2-AZABICYCLO(16.3.1)DOCOSA- 1(21),4,6,10,18(22),19-HEXEN-9-YL CARBAMATE HYDROCHLORIDE
    • IPI-504 HYDROCHLORIDE
    • IPI 504
    • Retaspimycin hydrochloride (USAN)
    • 17-Allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride
    • GTPL9827
    • D09376
    • [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(22),8,12,14,18,20-hexaen-10-yl] carbamate;hydrochloride
    • 8,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-geldanamycin monohydrochloride
    • RETASPIMYCIN HYDROCHLORIDE [MI]
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
    • ((3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo(16.3.1)docosa-1(22),8,12,14,18,20-hexaen-10-yl) carbamate;hydrochloride
    • GLXC-15919
    • インチ: InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/t17-,19+,24+,25+,27-,29+;/m1./s1
    • InChIKey: OIRUWDYJGMHDHJ-DICZILOKSA-N
    • ほほえんだ: O=C(NC1=C2O)/C(C)=C/C=C\[C@H](OC)[C@H](/C(C)=C/[C@@H]([C@H]([C@H](C[C@@H](CC2=C(C(O)=C1)NCC=C)C)OC)O)C)OC(N)=O.Cl

計算された属性

  • せいみつぶんしりょう: 625.31300
  • どういたいしつりょう: 623.2973431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 11
  • 重原子数: 43
  • 回転可能化学結合数: 7
  • 複雑さ: 999
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 173Ų

じっけんとくせい

  • PSA: 172.60000
  • LogP: 6.09350

Retaspimycin hydrochloride セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Retaspimycin hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-10210-10mM*1 mL in DMSO
Retaspimycin Hydrochloride
857402-63-2 95.77%
10mM*1 mL in DMSO
¥2472 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U65880-5mg
Retaspimycin Hydrochloride
857402-63-2 98%
5mg
¥1798.0 2023-09-06
eNovation Chemicals LLC
Y1256648-100mg
Unii-928Q33Q049
857402-63-2 98%
100mg
$2520 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R876989-1mg
Retaspimycin Hydrochloride
857402-63-2 98%
1mg
¥974.70 2022-01-13
DC Chemicals
DC22579-10 mg
Retaspimycin hydrochloride
857402-63-2 >98%
10mg
$220.0 2022-02-28
DC Chemicals
DC22579-5 mg
Retaspimycin hydrochloride
857402-63-2 >98%
5mg
$144.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U65880-1mg
Retaspimycin Hydrochloride
857402-63-2 98%
1mg
¥948.0 2023-09-06
ChemScence
CS-0652-1mg
Retaspimycin (Hydrochloride)
857402-63-2 98.35%
1mg
$108.0 2022-04-26
MedChemExpress
HY-10210-50mg
Retaspimycin Hydrochloride
857402-63-2 95.77%
50mg
¥7500 2024-04-17
MedChemExpress
HY-10210-100mg
Retaspimycin Hydrochloride
857402-63-2 98.35%
100mg
¥12600 2023-08-31

Retaspimycin hydrochloride 関連文献

Retaspimycin hydrochlorideに関する追加情報

Retaspimycin Hydrochloride (CAS No. 857402-63-2): A Promising Compound in Cancer Therapy

Retaspimycin hydrochloride (CAS No. 857402-63-2) is a synthetic derivative of the natural product rapamycin, which has garnered significant attention in the field of cancer research due to its unique mechanism of action and potential therapeutic benefits. This compound belongs to a class of drugs known as HSP90 inhibitors, which target the heat shock protein 90 (HSP90) chaperone, a key regulator of protein folding and stability in cells.

HSP90 plays a crucial role in maintaining the stability and function of various client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, retaspimycin hydrochloride can lead to the degradation of these client proteins, thereby disrupting the survival and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer, particularly those that are resistant to conventional therapies.

Recent studies have highlighted the efficacy of retaspimycin hydrochloride in preclinical models of cancer. For instance, a study published in the journal Cancer Research demonstrated that retaspimycin hydrochloride effectively inhibited the growth of breast cancer cells by targeting HSP90 and inducing apoptosis. Another study in the journal Molecular Cancer Therapeutics reported that retaspimycin hydrochloride showed significant antitumor activity in both in vitro and in vivo models of non-small cell lung cancer (NSCLC).

The mechanism of action of retaspimycin hydrochloride involves binding to the N-terminal ATP-binding pocket of HSP90, thereby preventing the chaperone from interacting with its client proteins. This leads to the destabilization and degradation of these proteins, including key oncogenic drivers such as HER2, AKT, and mutant p53. The selective targeting of these proteins makes retaspimycin hydrochloride a potent tool for combating cancer cells while minimizing toxicity to normal cells.

Clinical trials have also shown promising results for retaspimycin hydrochloride. A Phase I clinical trial evaluated the safety and pharmacokinetics of the compound in patients with advanced solid tumors. The results indicated that retaspimycin hydrochloride was well-tolerated at various dose levels and demonstrated evidence of antitumor activity. Subsequent Phase II trials have further explored its efficacy in specific cancer types, such as breast cancer and NSCLC.

In addition to its direct antitumor effects, retaspimycin hydrochloride has been shown to enhance the effectiveness of other anticancer therapies. For example, a study published in the journal Clinical Cancer Research found that combining retaspimycin hydrochloride with chemotherapy agents such as paclitaxel resulted in synergistic antitumor effects in preclinical models. This suggests that retaspimycin hydrochloride may have a role as part of combination therapy regimens.

The development of resistance to HSP90 inhibitors is a potential challenge that researchers are actively addressing. Studies have identified several mechanisms by which cancer cells can develop resistance to HSP90 inhibitors, including upregulation of alternative chaperone proteins and activation of compensatory signaling pathways. Ongoing research is focused on identifying biomarkers that can predict response to HSP90 inhibitors and developing strategies to overcome resistance.

In conclusion, retaspimycin hydrochloride (CAS No. 857402-63-2) represents a promising therapeutic option for the treatment of various cancers due to its unique mechanism of action and potential for combination therapy. Continued research and clinical trials will further elucidate its role in cancer treatment and optimize its use for patient benefit.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:857402-63-2)Retaspimycin hydrochloride
A1039449
清らかである:99%/99%/99%/99%/99%
はかる:5mg/25mg/50mg/100mg/1ml
価格 ($):187.0/603.0/784.0/1316.0/248.0